3-Benzyl-8-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Benzyl-8-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. This spirocyclic scaffold is characterized by a piperidine ring fused to a hydantoin moiety, creating a rigid three-dimensional structure that enhances binding specificity to biological targets . The compound is differentiated by a benzyl group at position 3 and a sulfonyl-linked 5-(tert-butyl)-2-methoxyphenyl substituent at position 6. These modifications are hypothesized to improve metabolic stability and target affinity, particularly in neurological or oncological contexts .
Properties
IUPAC Name |
3-benzyl-8-(5-tert-butyl-2-methoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S/c1-24(2,3)19-10-11-20(33-4)21(16-19)34(31,32)27-14-12-25(13-15-27)22(29)28(23(30)26-25)17-18-8-6-5-7-9-18/h5-11,16H,12-15,17H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJVFMLMVDJTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzyl-8-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest due to its potential biological activities. This compound belongs to the class of triazaspiro compounds, which have been studied for various pharmacological effects, including anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is C17H27N3O3S, with a molecular weight of 325.46 g/mol. The structure features a spirocyclic arrangement that contributes to its unique biological properties.
Research indicates that compounds in the triazaspiro class may exert their biological effects through several mechanisms:
- Inhibition of Mitochondrial Permeability Transition Pore (mPTP) : Studies have shown that certain derivatives can inhibit mPTP opening, which is critical in preventing myocardial cell death during ischemic events .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can mitigate oxidative stress in cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazaspiro compounds. For instance:
- Cell Line Studies : In vitro testing on various cancer cell lines has shown that these compounds can induce apoptosis and inhibit proliferation. Specific IC50 values were reported for related compounds, indicating significant cytotoxicity against breast and lung cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole derivative | MCF-7 (Breast) | 15.2 |
| Triazole derivative | A549 (Lung) | 12.5 |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated:
- In Vivo Models : Animal studies have shown that administration of this compound reduces markers of inflammation in models of arthritis and colitis .
Cardioprotective Effects
A study investigated the cardioprotective effects of a related triazaspiro compound in a myocardial infarction model. The results indicated that treatment with the compound resulted in:
- Reduced Apoptosis : A significant decrease in apoptotic cells was observed compared to control groups.
- Improved Cardiac Function : Enhanced recovery of cardiac function post-reperfusion was noted, suggesting potential therapeutic applications in heart disease .
Antimicrobial Activity
Another case study evaluated the antimicrobial efficacy of similar sulfonyl-containing compounds:
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Sulfonation steps (as in ) typically yield 50–75%, suggesting moderate efficiency for the target compound .
- Pd/C-mediated hydrogenolysis () achieves quantitative yields but requires careful catalyst handling .
Pharmacological Activity and Selectivity
While direct data for the target compound are unavailable, structurally related analogs exhibit diverse activities:
Key Observations :
- The tert-butyl and methoxy groups in the target compound may enhance CNS penetration compared to polar sulfonamides (e.g., RS102221 in ) .
Physicochemical and Pharmacokinetic Properties
Comparative molecular properties:
*Predicted using fragment-based methods.
Key Observations :
- The target compound’s higher logP (3.2 vs.
- Reduced solubility compared to simpler analogs may necessitate formulation optimization .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation, benzylation, and cyclization. Key steps include:
- Sulfonylation : Reacting the spirocyclic intermediate with 5-(tert-butyl)-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
- Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF or THF) and inert atmospheres .
- Cyclization : Acid- or base-catalyzed ring closure to form the triazaspiro core, optimized at 60–80°C .
Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yields (typically 40–70%). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is essential .
Q. How can spectroscopic techniques (NMR, MS) confirm the compound’s structural integrity?
- Methodological Answer :
- NMR :
- ¹H NMR : Distinct signals for the tert-butyl group (δ ~1.3 ppm, singlet), methoxy (δ ~3.8 ppm), and benzyl protons (δ ~4.5–5.0 ppm). Spirocyclic protons appear as complex multiplets (δ ~3.0–4.0 ppm) .
- ¹³C NMR : Carbonyl carbons (δ ~170–180 ppm), sulfonyl sulfur-linked carbons (δ ~55–60 ppm), and aromatic carbons (δ ~110–150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error. Fragmentation patterns validate the sulfonyl and benzyl groups .
Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays?
- Methodological Answer :
- Solubility : Poor aqueous solubility (≤1 mg/mL in PBS) necessitates DMSO stock solutions (10–50 mM). Co-solvents like PEG-400 or cyclodextrins improve solubility for biological testing .
- logP : Predicted logP ~3.5–4.2 (via computational tools like MarvinSketch), indicating moderate hydrophobicity. Experimental logP via shake-flask method with octanol/water partitioning is recommended .
- Stability : Assess stability in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) using HPLC over 24–72 hours. Degradation products indicate susceptibility to hydrolysis or oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer :
- Substituent Modifications :
- Sulfonyl Group : Replace with 3-(trifluoromethyl)phenylsulfonyl to enhance metabolic stability .
- Benzyl Group : Introduce electron-withdrawing groups (e.g., 4-fluoro) to improve target binding affinity .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR. Correlate IC₅₀ values with substituent electronic profiles .
Q. How to resolve contradictions in biological assay data across different studies?
- Methodological Answer :
- Assay Conditions : Standardize buffer pH, ionic strength, and ATP concentrations (for kinase assays) to minimize variability .
- Off-Target Effects : Use counter-screens (e.g., CYP450 inhibition, hERG binding) to identify non-specific interactions. Cross-validate with CRISPR-edited cell lines .
- Data Normalization : Express activity as % inhibition relative to positive/negative controls. Use statistical tools (e.g., Grubbs’ test) to exclude outliers .
Q. What analytical challenges arise in characterizing degradation products?
- Methodological Answer :
- LC-MS/MS : Employ gradient elution (C18 column, 0.1% formic acid in acetonitrile/water) to separate degradation products. MS/MS fragmentation identifies cleavage sites (e.g., sulfonyl ester hydrolysis) .
- Stability-Indicating Methods : Validate HPLC methods per ICH guidelines (precision, accuracy, LOD/LOQ). Use forced degradation (heat, light, pH extremes) to simulate accelerated conditions .
Q. How to design experiments to probe the compound’s mechanism of action?
- Methodological Answer :
- Target Identification : Use affinity chromatography with a biotinylated derivative to pull down binding proteins. Validate via Western blot or proteomics .
- Cellular Imaging : Fluorescently tagged analogs (e.g., BODIPY conjugates) track subcellular localization in live cells via confocal microscopy .
- Kinetic Studies : Measure enzyme inhibition kinetics (e.g., , ) using progress curve analysis under varying substrate concentrations .
Q. What computational methods predict drug-likeness and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP interactions. QSAR models prioritize derivatives with lower hepatotoxicity risk .
- Docking Studies : Molecular docking (AutoDock Vina, Glide) identifies binding poses in target active sites. MD simulations (AMBER, GROMACS) assess binding stability over 100+ ns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
